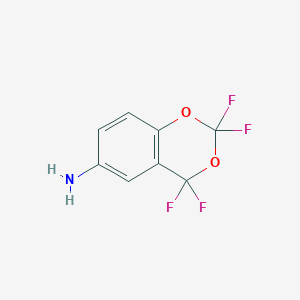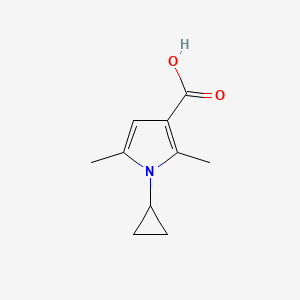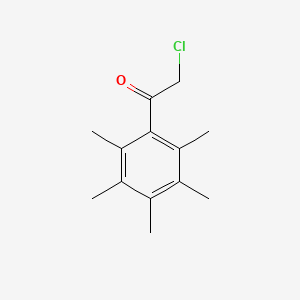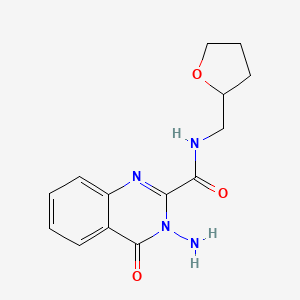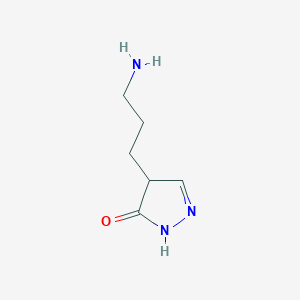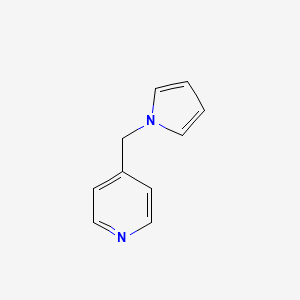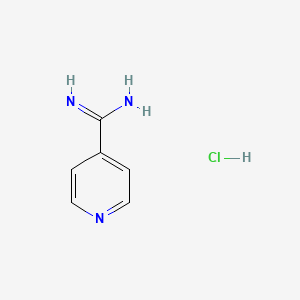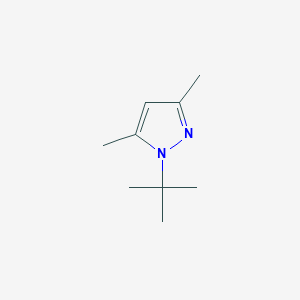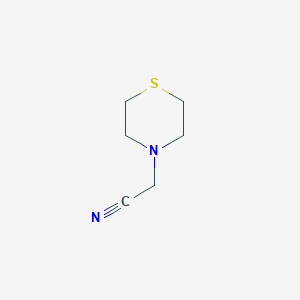![molecular formula C13H16N2O5S B1272868 1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 64527-22-6](/img/structure/B1272868.png)
1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O5S . It is also known by other names such as “1-{[4-(acetylamino)phenyl]sulfonyl}proline” and "1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid" .
Molecular Structure Analysis
The molecular weight of “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is 312.34 g/mol . The IUPAC name is “1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid” and the InChIKey is "MLBDVSSNNTVKSP-UHFFFAOYSA-N" . The canonical SMILES representation is "CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O" .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.34 g/mol . It has a XLogP3-AA value of 0.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . Proteomics involves the large-scale study of proteins, particularly their structures and functions. The compound’s unique structure can be utilized to modify proteins or to study protein interactions and dynamics.
Drug Discovery
The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry for the treatment of human diseases . It offers a versatile scaffold for creating novel biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule.
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, this compound can be used to efficiently explore pharmacophore space . Pharmacophores are abstract representations of molecular features that enable the optimal supramolecular interactions with a specific biological target and trigger (or block) its biological response.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring means that different stereoisomers of this compound can be synthesized . This is crucial for creating drugs with a specific desired activity, as the spatial orientation of substituents can significantly affect the biological profile of drug candidates.
Structure-Activity Relationship (SAR) Studies
Researchers can use this compound to study the relationship between the chemical structure of a molecule and its biological activity . Understanding the SAR helps in the design of new compounds with improved efficacy and reduced side effects.
Enantioselective Binding Studies
The different stereoisomers of this compound can be used to study how they bind to enantioselective proteins . This is important for understanding how drugs interact with their targets and can lead to the development of more effective medications.
ADME/Tox Profiling
The introduction of heteroatomic fragments like those in this compound can modify physicochemical parameters and improve the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates .
Synthetic Strategy Development
This compound can be used to develop new synthetic strategies for constructing the pyrrolidine ring from different cyclic or acyclic precursors, or for the functionalization of preformed pyrrolidine rings .
Future Directions
Pyrrolidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, “1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” and its derivatives may have potential applications in drug discovery and medicinal chemistry.
properties
IUPAC Name |
1-(4-acetamidophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)14-10-4-6-11(7-5-10)21(19,20)15-8-2-3-12(15)13(17)18/h4-7,12H,2-3,8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBDVSSNNTVKSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387831 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |
CAS RN |
64527-22-6 |
Source


|
| Record name | 1-(4-Acetamidobenzene-1-sulfonyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
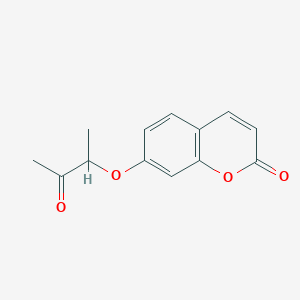
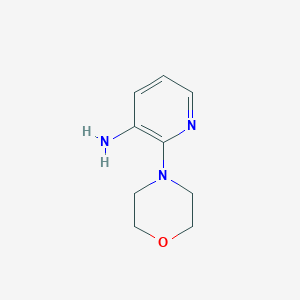
![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)
